SB 271046

Description

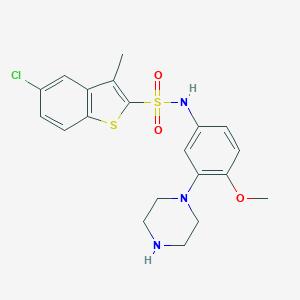

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Sb 271046

Serotonin (B10506) 5-HT6 Receptor Target Engagement

The initial characterization of SB-271046 involved a thorough investigation of its binding affinity and selectivity for the 5-HT6 receptor, as well as its functional antagonism of receptor-mediated signaling pathways.

Radioligand binding studies have demonstrated that SB-271046 exhibits high affinity for both human recombinant 5-HT6 receptors and 5-HT6 receptors in native brain tissues. nih.gov In studies using human cloned 5-HT6 receptors, SB-271046 displayed potent displacement of radioligands, with pKi values of 8.92 (using [3H]-LSD) and 9.09 (using [125I]-SB-258585). nih.govnih.gov Furthermore, SB-271046 effectively displaced [125I]-SB-258585 from membranes of the rat striatum, pig striatum, and human caudate putamen, with pKi values of 9.02, 8.55, and 8.81, respectively. nih.govnih.govresearchgate.net This similarity in affinity across species suggests a lack of significant species-specific differences in the binding of this ligand to the 5-HT6 receptor. nih.gov

A comprehensive screening of SB-271046 against a panel of 55 other receptors, enzymes, and ion channels revealed a high degree of selectivity for the 5-HT6 receptor. nih.govnih.gov The compound showed over 200-fold greater selectivity for the 5-HT6 receptor compared to all other serotonin receptor subtypes and other targets tested. nih.govnih.gov This high selectivity underscores its value as a specific pharmacological tool for studying the 5-HT6 receptor.

| Receptor Source | Radioligand | pKi Value | Reference |

|---|---|---|---|

| Human Recombinant (HeLa cells) | [3H]-LSD | 8.92 ± 0.04 | nih.govnih.gov |

| Human Recombinant (HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 | nih.govnih.gov |

| Rat Striatum | [125I]-SB-258585 | 9.02 ± 0.14 | nih.govnih.gov |

| Pig Striatum | [125I]-SB-258585 | 8.55 ± 0.1 | nih.govnih.gov |

| Human Caudate Putamen | [125I]-SB-258585 | 8.81 ± 0.1 | nih.govnih.gov |

| Receptor | pKi Value | Reference |

|---|---|---|

| 5-HT6 | 8.92 - 9.02 | tocris.com |

| 5-HT1D | 6.55 | tocris.com |

| 5-HT1A | 6.35 | tocris.com |

| D3 | 6.27 | tocris.com |

| 5-HT1B | 6.05 | tocris.com |

| 5-HT2A | 5.62 | tocris.com |

| D2 | 5.55 | tocris.com |

Functional assays have confirmed that SB-271046 acts as a competitive antagonist at the human 5-HT6 receptor. nih.gov In cells expressing the human recombinant 5-HT6 receptor, serotonin (5-HT) stimulates adenylyl cyclase activity. nih.gov SB-271046 was found to inhibit this 5-HT-induced stimulation in a concentration-dependent manner, causing a rightward shift in the 5-HT concentration-response curve without reducing the maximum response. nih.gov This pattern is characteristic of competitive antagonism.

Schild plot analysis of the data yielded a pA2 value of 8.71, which is in close agreement with the binding affinity (pKi) of SB-271046 for the 5-HT6 receptor. nih.govnih.gov The slope of the Schild plot was approximately 1.0, further supporting a competitive mechanism of action. nih.gov In these functional assays, SB-271046 did not exhibit any intrinsic agonist or inverse agonist activity. nih.gov

In Vivo Pharmacodynamics and Systemic Effects of SB-271046

The in vivo effects of SB-271046 have been investigated to understand its physiological consequences, particularly within the central nervous system.

In vivo microdialysis studies in freely moving rats have shown that SB-271046 can modulate neurotransmitter levels in specific brain regions. nih.govnih.gov Administration of SB-271046 led to a significant and sustained increase in the extracellular concentrations of the excitatory amino acid neurotransmitters glutamate (B1630785) and aspartate in the frontal cortex and dorsal hippocampus. tocris.comnih.govnih.gov Specifically, a three-fold increase in glutamate and a two-fold increase in aspartate were observed in the frontal cortex. nih.govnih.gov These effects were dependent on neuronal activity, as they were blocked by the co-administration of tetrodotoxin. nih.govnih.gov

In contrast, SB-271046 did not produce any significant changes in the basal extracellular levels of dopamine (B1211576), norepinephrine (B1679862), or serotonin in the frontal cortex, striatum, dorsal hippocampus, or nucleus accumbens. nih.gov This selective enhancement of excitatory neurotransmission in brain regions implicated in cognitive processes suggests a potential mechanism through which 5-HT6 receptor antagonists may exert their effects. nih.gov

SB-271046 has been evaluated for its anticonvulsant properties in the rat maximal electroshock seizure threshold (MEST) test. nih.govnih.gov In this model, the compound produced a potent and long-lasting increase in the seizure threshold over a wide dose range. nih.govnih.gov The anticonvulsant effect correlated well with the blood and brain concentrations of SB-271046. nih.govsigmaaldrich.com The effective concentration 50 (EC50) in blood was determined to be 0.16 μM, with corresponding brain concentrations in the range of 0.01–0.04 μM at the time of maximum effect. nih.govsigmaaldrich.com These brain concentrations are consistent with the compound's in vitro affinity for the rat 5-HT6 receptor. nih.gov

Pharmacokinetic Considerations of SB-271046 in Preclinical Models

Preclinical studies have provided insights into the pharmacokinetic profile of SB-271046. The compound has been shown to be orally active, as demonstrated by its efficacy in the rat MEST test following oral administration. nih.govnih.gov Following administration, measurable concentrations of SB-271046 were detected in the brain, with the highest levels corresponding to the time of peak anticonvulsant activity. nih.gov Despite its demonstrated central nervous system effects in preclinical models, further clinical development was halted due to poor blood-brain barrier permeability in later stages of investigation. ncats.io

Oral Activity and Bioavailability

SB-271046 has demonstrated significant biological effects following oral administration in preclinical models. In studies using rats, the compound was shown to be orally active, eliciting a response in the maximal electroshock seizure threshold (MEST) test. This test is used to assess anticonvulsant activity and indicates that SB-271046 can be absorbed from the gastrointestinal tract and reach systemic circulation in sufficient amounts to exert a pharmacological effect.

Research findings indicate a minimum effective dose of ≤0.1 mg/kg when administered orally (p.o.) in rats. nih.gov The onset of action was observed to be rapid, occurring within 30 minutes of administration. The peak anticonvulsant effect was recorded at 4 hours post-dose, at which point a 10 mg/kg oral dose elevated the seizure threshold by 166%. nih.gov The biological activity of the compound was sustained for at least 21 hours. nih.gov While described as having good oral bioavailability in vivo, specific percentage values for its bioavailability in rats or other species are not detailed in the reviewed literature. nih.gov

| Parameter | Value | Species |

|---|---|---|

| Minimum Effective Dose | ≤0.1 mg/kg p.o. | Rat |

| Time to Onset of Action | ≤30 minutes | Rat |

| Time to Maximum Effect | 4 hours | Rat |

| Duration of Activity | ≥21 hours | Rat |

Blood-Brain Barrier Penetration and Distribution Dynamics

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. Studies on SB-271046 have indicated that its penetration into the brain is limited.

| Parameter | Value | Time Point |

|---|---|---|

| Brain Concentration | 0.01–0.04 µM | 2 to 6 hours (at Cmax) |

Systemic Clearance and Half-life

The systemic clearance and elimination half-life are key pharmacokinetic parameters that determine the duration of a drug's exposure and its dosing frequency. For SB-271046, specific quantitative data regarding its systemic clearance rate (e.g., in mL/min/kg) and its plasma half-life in preclinical models are not available in the cited literature. The correlation of its anticonvulsant activity with blood concentrations, which had an EC50 of 0.16 μM, suggests a relationship between its systemic exposure and pharmacological effect, but does not provide direct measures of its clearance or half-life. nih.gov

Elucidation of Neurobiological Mechanisms of Sb 271046 Action

Modulation of Neurotransmitter Systems

The antagonistic action of SB-271046 on 5-HT6 receptors profoundly influences the balance of several critical neurotransmitter systems, impacting excitatory, monoaminergic, and cholinergic signaling.

One of the most notable neurochemical effects of SB-271046 is its ability to modulate excitatory amino acid neurotransmission. Studies utilizing in vivo microdialysis in freely moving rats have consistently demonstrated that administration of SB-271046 leads to significant increases in the extracellular levels of both glutamate (B1630785) and aspartate within specific brain regions, particularly the frontal cortex and hippocampus nih.govtocris.comportico.orgen-journal.orgwikipedia.orgselleckchem.comnih.govcapes.gov.br.

This enhancement of excitatory neurotransmission is considered a key mechanism underlying the potential procognitive effects associated with 5-HT6 receptor antagonism selleckchem.comoup.com. Quantitative findings highlight the robust nature of this modulation:

Table 1: Effect of SB-271046 on Extracellular Excitatory Amino Acid Levels in Rat Brain

| Neurotransmitter | Brain Region | Change in Extracellular Levels (vs. pre-injection values) | Fold Increase | Reference |

| Glutamate | Frontal Cortex | 375.4 ± 82.3% | 3-fold | selleckchem.comnih.govcapes.gov.br |

| Aspartate | Frontal Cortex | 215.3 ± 62.1% | - | nih.govcapes.gov.br |

| Glutamate | Dorsal Hippocampus | - | 2-fold | selleckchem.com |

This increase in extracellular glutamate and aspartate is tetrodotoxin-dependent, suggesting that it is mediated by neuronal activity rather than direct release from non-neuronal sources nih.govcapes.gov.br.

SB-271046 also exerts an influence on monoaminergic neurotransmitter systems, particularly dopamine (B1211576) and noradrenaline. Microdialysis studies have shown that SB-271046 increases the extracellular concentrations of dopamine and noradrenaline in the frontal cortex and hippocampus of rats en-journal.orgwikipedia.orgwikipedia.orgresearchgate.netkarger.com. While initial studies indicated no alteration in basal levels of these monoamines in certain brain regions, subsequent and more comprehensive analyses have confirmed an increase in their extracellular concentrations en-journal.orgwikipedia.orgnih.govcapes.gov.brresearchgate.netkarger.com.

The 5-HT6 receptor is coupled to Gs proteins, and its activation typically leads to increased intracellular cAMP levels (as discussed in Section 3.2.1) nih.govwikipedia.orgoup.commdpi.comfrontiersin.orgpnas.orgebi.ac.uk. Therefore, the observed increase in dopamine and noradrenaline levels by an antagonist like SB-271046 suggests an indirect mechanism, possibly involving disinhibition of monoaminergic neurons or modulation of other pathways that regulate their release en-journal.orgwikipedia.org. For instance, 5-HT6 receptor antagonism can facilitate dopamine and norepinephrine (B1679862) release in the frontal cortex, whereas 5-HT6 receptor stimulation has the opposite effect wikipedia.org.

The cholinergic system, crucial for cognitive functions, is also modulated by SB-271046. Research indicates that the blockade of 5-HT6 receptors by SB-271046 leads to an increase in acetylcholine (B1216132) release, particularly in the hippocampus wikipedia.orgresearchgate.netmdpi.comresearchgate.net. This effect is considered a significant contributor to the procognitive properties observed with 5-HT6 receptor antagonists. The ability of 5-HT6 receptor antagonists to reverse scopolamine-induced memory deficits further supports the involvement of cholinergic mechanisms in their pro-cognitive actions selleckchem.com.

The interplay between SB-271046 and GABAergic systems is complex. While 5-HT6 receptors are known to be co-localized with GABAergic neurons in the brain en-journal.orgwikipedia.orgresearchgate.net, and 5-HT6 receptor agonists have been shown to increase extracellular GABA concentrations in various brain regions like the hippocampus, striatum, and amygdala en-journal.orgmdpi.comnih.gov, the direct effect of 5-HT6 receptor antagonists like SB-271046 on GABA release is less straightforward.

Some studies suggest that direct modulation of GABA release by 5-HT6 antagonists via microdialysis or electrophysiological methods has not been definitively reported en-journal.org. However, more recent research indicates an indirect involvement. For example, the potentiating effect of SB-271046 on N-methyl-D-aspartate receptors (NMDARs) activation in hippocampal networks has been shown to involve GABAergic transmission, particularly in male mice, where this improvement was prevented by GABA-A receptor (GABAAR) blockade mdpi.comresearchgate.net. This suggests that 5-HT6 receptor antagonism might indirectly enhance excitatory neurotransmission by reducing GABAergic inhibition in a sex-dependent manner.

Intracellular Signaling Pathways and Molecular Targets

Beyond its influence on neurotransmitter levels, SB-271046 also modulates intracellular signaling pathways, primarily through its interaction with the adenylyl cyclase/cAMP pathway.

The 5-HT6 receptor is a G protein-coupled receptor that is positively coupled to Gs proteins nih.govwikipedia.orgoup.commdpi.comfrontiersin.orgpnas.orgebi.ac.uk. This coupling means that activation of the 5-HT6 receptor typically stimulates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels nih.govwikipedia.orgoup.comfrontiersin.orgpnas.orgebi.ac.uk.

As a competitive antagonist of the 5-HT6 receptor, SB-271046 effectively inhibits the 5-HT-induced stimulation of adenylyl cyclase activity nih.govmedchemexpress.comselleckchem.commdpi.compnas.org. This inhibition leads to a reduction in intracellular cAMP levels, counteracting the constitutive activity of the 5-HT6 receptor nih.govpnas.org. Functional studies have quantified this inhibitory effect:

Table 2: Functional Activity of SB-271046 on 5-HT6 Receptor-Mediated Adenylyl Cyclase Activity

| Target/Assay | Parameter | Value | Reference |

| Human cloned 5-HT6 receptor (Adenylyl Cyclase) | pA2 | 8.71 ± 0.3 | nih.govmedchemexpress.comselleckchem.com |

This pA2 value correlates closely with its 5-HT6 receptor binding affinity, confirming its competitive antagonistic nature nih.govselleckchem.com. At concentrations up to 300 nM, SB-271046 displays no intrinsic activity, indicating it acts as a silent antagonist rather than an inverse agonist, as it does not further decrease basal cAMP levels in systems where 5-HT6 receptor constitutive activity is already reduced nih.govpnas.org. This modulation of the adenylyl cyclase/cAMP pathway is central to understanding the downstream neurobiological effects of SB-271046.

Activation of Extracellular Signal-Regulated Kinases (ERK1/2)

The extracellular signal-regulated kinases (ERK1/2) are crucial cellular effectors activated by G protein-coupled receptors (GPCRs) and are involved in various cellular functions, including growth, proliferation, differentiation, migration, survival, and apoptosis nih.gov. In neurons, ERK1/2 activation is linked to neuroplasticity, such as synapse formation and dendritic spine maturation, contributing to learning, memory, and cognition nih.gov.

Studies have shown that the 5-HT6 receptor (5-HT6R) can activate ERK1/2. This activation is dependent on the interaction of the Fyn-tyrosine kinase with the carboxyl-terminal region of the 5-HT6R nih.govoup.comnih.gov. SB-271046, as a 5-HT6R antagonist, has been observed to modulate ERK1/2 activity. For instance, in a Morris water maze (MWM) spatial learning task, the MWM procedure itself significantly increased phosphorylated ERK1/2 (pERK1/2) levels in the hippocampus. Interestingly, treatment with SB-271046 during the MWM further increased pERK1/2 levels, suggesting that biochemical pathways associated with pERK1/2 expression are related to the cognitive-enhancing properties of 5-HT6R antagonists nih.govoup.comoup.com. Another study in pilocarpine-induced chronic epileptic rats demonstrated that SB-271046 significantly decreased pERK1/2 expressions karger.com.

Table 1: Effects of SB-271046 on ERK1/2 Phosphorylation

| Context of Study | Effect on pERK1/2 Levels | Citation |

| Morris Water Maze (MWM) training | Increased pERK1/2 levels; further increases with SB-271046 during MWM | nih.govoup.comoup.com |

| Pilocarpine-induced chronic epileptic rats | Significantly decreased pERK1/2 expressions | karger.com |

Regulation of cAMP Response Element-Binding Protein (CREB)

cAMP Response Element-Binding protein (CREB) is a transcription factor that plays a critical role in neuroplasticity, learning, and memory researchgate.netpnas.org. Its phosphorylation (pCREB) is often associated with the activation of gene expression related to proliferation and differentiation researchgate.net.

The administration of SB-271046 has been shown to influence CREB phosphorylation. In the hippocampus of rats trained in the Morris water maze, both the learning procedure and the administration of SB-271046 induced an increase in pCREB1 levels, while CREB2 levels were significantly reduced nih.govoup.comoup.com. However, in this context, no further changes in pCREB1 or CREB2 levels were found to be associated with the presence of SB-271046 during the learning procedure, suggesting that ERK1/2 pathways, rather than CREB, might be more directly related to the cognitive-enhancing properties of 5-HT6R antagonists in this specific task nih.govoup.comoup.com.

In human neural stem cells (NSCs), treatment with SB-271046 has been observed to reduce the phosphorylation of CREB (p-CREB), which is in contrast to the increase seen with a 5-HT6R agonist researchgate.net. This indicates a complex and context-dependent regulation of CREB by 5-HT6R modulation. Furthermore, systemic administration of SB-271046 reduced the level of phosphorylated CREB in the prefrontal cortex of wild-type mice, suggesting that 5-HT6R constitutive activity contributes to basal CREB phosphorylation pnas.orgtandfonline.compnas.org.

Table 2: Effects of SB-271046 on CREB Regulation

| Context of Study | Effect on CREB Levels/Phosphorylation | Citation |

| Morris Water Maze (MWM) training | Increased pCREB1, reduced CREB2; no further changes with SB-271046 during MWM | nih.govoup.comoup.com |

| Human Neural Stem Cells (NSCs) | Reduced p-CREB levels | researchgate.net |

| Prefrontal cortex of wild-type mice | Reduced phosphorylated CREB levels | pnas.orgtandfonline.compnas.org |

Interactions with Other Intracellular Proteins (e.g., Fyn)

The 5-HT6R interacts dynamically with a network of intracellular proteins, influencing their localization, trafficking, and signaling tandfonline.com. One significant interaction is with Fyn-tyrosine kinase.

The carboxyl-terminal region of 5-HT6R interacts with Fyn-tyrosine kinase oup.comtandfonline.comunav.edu. This interaction can lead to the activation of Fyn, as evidenced by increased Fyn Tyr420 phosphorylation nih.govtandfonline.com. Fyn is a member of the Src family of tyrosine kinases and phosphorylates numerous proteins, impacting cellular processes such as migration and cell proliferation tandfonline.com. It plays a crucial role in brain development, Netrin-1-mediated cortical neuronal axon growth, and NCAM-mediated GABAergic synapse maturation tandfonline.com.

The activation of ERK1/2 by 5-HT6R is, in part, mediated via a Fyn-dependent pathway nih.govoup.comnih.govkarger.com. Studies have shown that SB-271046 can down-regulate Fyn expression in certain conditions, such as in pilocarpine-induced chronic epileptic rats karger.com. This highlights Fyn as a key intracellular protein involved in the signaling pathways modulated by SB-271046.

Table 3: Interaction of 5-HT6R with Fyn and Modulation by SB-271046

| Protein Interaction | Role of Fyn | Effect of SB-271046 | Citation |

| 5-HT6R and Fyn-tyrosine kinase | Mediates ERK1/2 activation; involved in brain development, axon growth, synapse maturation | Down-regulation of Fyn expression in chronic epileptic rats | nih.govoup.comnih.govkarger.comtandfonline.comunav.edu |

Neuroplasticity and Synaptic Function

SB-271046, through its antagonism of 5-HT6R, has been shown to impact various aspects of neuroplasticity and synaptic function.

Impact on Neural Cell Adhesion Molecule (NCAM) Polysialylation

Neural Cell Adhesion Molecule (NCAM) polysialylation is a process crucial for structural plasticity, which is involved in learning-related dendritic remodeling and memory consolidation in the adult central nervous system (CNS) researchgate.netresearchgate.netnih.gov.

Chronic administration of SB-271046 has been consistently shown to increase the polysialylation of NCAM (NCAM-PSA) in the hippocampal formation, particularly in dentate granule cells, and in the entorhinal and perirhinal cortices of rats researchgate.netresearchgate.netnih.govnih.gov. This effect is dose-dependent and is considered a unique neuroplastic mechanism for cognitive processes, potentially slowing or reversing age-related or neurodegenerative memory deficits researchgate.netnih.gov. This increase in NCAM polysialylation is associated with synaptic remodeling and is a key neuroplastic mechanism necessary for memory consolidation researchgate.netresearchgate.netnih.govdntb.gov.ua.

Table 4: Impact of SB-271046 on NCAM Polysialylation

| Target | Effect of SB-271046 | Associated Outcome | Citation |

| NCAM Polysialylation (dentate gyrus, entorhinal/perirhinal cortices) | Dose-dependent increase in polysialylated cell frequency | Structural plasticity, memory consolidation, potential for cognitive enhancement | researchgate.netresearchgate.netnih.govnih.gov |

Effects on Synaptic Activity and Plasticity (e.g., NMDARs activation, long-term potentiation)

SB-271046 influences glutamatergic transmission and synaptic activity in the hippocampus. It has been shown to increase the levels of excitatory amino acid neurotransmitters like glutamate and aspartate in the frontal cortex and hippocampus wikipedia.orgtocris.com.

In mice hippocampal slices, the attenuation of 5-HT6R activity by SB-271046 results in the elevation of synaptic-glutamate-associated synaptic potentials mediated by N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs, without affecting glutamate release lidsen.commdpi.comnih.govresearchgate.netlidsen.comresearchgate.net. This suggests that SB-271046 influences post-synaptic mechanisms to regulate glutamate transmission lidsen.comlidsen.com. The increase in NMDARs activation by SB-271046 can be sex-dependent, being prevented by GABAAR antagonist bicuculline (B1666979) in male but not female mice mdpi.comnih.govnih.gov.

Regarding long-term potentiation (LTP), a key mechanism for synaptic plasticity and memory formation, studies have yielded mixed results depending on the experimental model. In a pilocarpine-induced epilepsy model, SB-271046 was found to improve impaired LTP in the chronic epileptic hippocampus, partly by upregulating the expression of KCNQ2 in the M-channel frontiersin.orgnih.gov. However, other studies in hippocampal slices of healthy mice reported that SB-271046 did not significantly affect NMDARs-dependent LTP induced by either high-frequency or theta-burst stimulation mdpi.comresearchgate.netnih.gov.

Table 5: Effects of SB-271046 on Synaptic Activity and Plasticity

| Aspect of Synaptic Function | Effect of SB-271046 | Context/Mechanism | Citation |

| NMDARs activation | Increased synaptic-glutamate-associated synaptic potentials | Post-synaptic mechanism; sex-dependent GABAergic involvement | lidsen.commdpi.comnih.govresearchgate.netlidsen.comresearchgate.netnih.gov |

| Long-term potentiation (LTP) | Improved impaired LTP | Pilocarpine-induced epilepsy model, via KCNQ2 upregulation | frontiersin.orgnih.gov |

| Long-term potentiation (LTP) | No significant effect on NMDARs-dependent LTP | Healthy hippocampal slices (male and female mice) | mdpi.comresearchgate.netnih.gov |

Assessment of Neurogenesis and Cell Proliferation

Neurogenesis, the process of generating new neurons, and cell proliferation are fundamental aspects of brain plasticity.

While SB-271046 has demonstrated effects on neuroplasticity, studies specifically assessing its impact on neurogenesis and cell proliferation have generally shown no direct enhancement. Chronic 5-HT6R blockade with SB-271046 did not show an effect on neurogenesis or cell proliferation in the hippocampal formation of mature Wistar rats researchgate.netresearchgate.netnih.govnccu.edu.tw. The observed increases in NCAM polysialylation by SB-271046 could not be attributed to increased neurogenesis, as no difference in bromodeoxyuridine incorporation rates was apparent between control and drug-treated groups nih.gov.

However, in the context of human neural stem cells (NSCs), while a 5-HT6R agonist promoted proliferation, SB-271046 treatment dramatically enhanced neuronal differentiation and cell apoptosis, suggesting that inhibition of 5-HT6R constitutive activity could lead to a loss of NSC stemness with premature phenotypes nih.gov. This indicates a role for 5-HT6R constitutive activity in maintaining NSC proliferation and pluripotency, which SB-271046, as an antagonist, inhibits.

Table 6: Assessment of Neurogenesis and Cell Proliferation with SB-271046

| Process | Effect of SB-271046 | Context | Citation |

| Neurogenesis & Cell Proliferation | No direct enhancement | Hippocampal formation of mature Wistar rats | researchgate.netresearchgate.netnih.govnccu.edu.tw |

| Human Neural Stem Cell (NSC) proliferation | Enhanced neuronal differentiation and cell apoptosis, loss of stemness | Human NSCs | nih.gov |

Preclinical Therapeutic Potential of Sb 271046 in Neurological and Psychiatric Disorders

Cognitive Enhancement and Memory Modulatory Effects

SB-271046 has been shown to positively influence performance in various learning and memory tasks, reverse chemically induced cognitive deficits, show efficacy in models of age-related cognitive decline, and play a role in fear memory.

Preclinical studies have consistently demonstrated the cognitive-enhancing effects of SB-271046 in several behavioral paradigms. In the Morris water maze, a test of spatial learning and memory, subchronic treatment with SB-271046 was found to improve the acquisition of the task in rats, while acute administration enhanced retention. nih.govnih.gov In aged rats, chronic administration of SB-271046 significantly improved performance during both the acquisition phase and in probe trials. researchgate.net Specifically, it reduced escape latencies and improved search strategies in a dose-dependent manner. researchgate.net

In the novel object recognition task, which assesses recognition memory, SB-271046 reversed age-related deficits in mice. utdallas.edu From 16-17 months of age, saline-treated mice showed deficits in recognition memory, exploring familiar and novel objects similarly. In contrast, mice treated with SB-271046 explored the novel object significantly more at all tested ages. utdallas.edu Furthermore, in the T-maze delayed spontaneous alternation test, a measure of working memory, SB-271046 demonstrated the ability to improve performance in aged mice. utdallas.edu

| Paradigm | Animal Model | Key Findings | Source |

|---|---|---|---|

| Morris Water Maze | Rats | Subchronic treatment improved acquisition; acute treatment improved retention. | nih.govnih.gov |

| Morris Water Maze | Aged Rats | Chronic treatment improved acquisition and recall, reducing escape latencies. | researchgate.net |

| Novel Object Recognition | Aged Mice | Reversed age-related deficits in recognition memory. | utdallas.edu |

| Spontaneous Alternation (T-Maze) | Aged Mice | Improved working memory performance. | utdallas.edu |

SB-271046 has shown efficacy in reversing cognitive deficits induced by pharmacological agents that disrupt cholinergic and glutamatergic neurotransmission. The compound was found to significantly reverse the amnesia produced by scopolamine, a muscarinic receptor antagonist, in a passive avoidance task in Wistar rats. selleckchem.com However, in the Morris water maze, neither acute nor subchronic treatment with SB-271046 alone reversed scopolamine-induced learning deficits. nih.govnih.gov Interestingly, when combined with the acetylcholinesterase inhibitor galanthamine, SB-271046 did reverse the learning impairments caused by scopolamine. nih.gov

In models utilizing the NMDA receptor antagonist MK-801 to induce cognitive impairment, acute administration of SB-271046 was able to reverse the induced learning deficits. nih.govnih.gov In a conditioned emotion response paradigm, post-training administration of SB-271046 significantly reversed the reduction in freezing behavior caused by both scopolamine and MK-801, indicating a restoration of associative learning. nih.govnih.gov

| Inducing Agent | Behavioral Task | SB-271046 Effect | Source |

|---|---|---|---|

| Scopolamine | Passive Avoidance | Significantly reversed amnesia. | selleckchem.com |

| Scopolamine | Morris Water Maze | No reversal alone; effective in combination with galanthamine. | nih.gov |

| MK-801 | Morris Water Maze | Acute treatment reversed learning impairment. | nih.govnih.gov |

| Scopolamine & MK-801 | Conditioned Emotion Response | Reversed deficits in associative learning. | nih.govnih.gov |

Multiple studies have highlighted the potential of SB-271046 to ameliorate age-related cognitive decline. Chronic treatment of aged rats with SB-271046 led to significant improvements in spatial learning in the Morris water maze. researchgate.net Treated animals showed progressively and significantly decreased platform swim angles and escape latencies over consecutive daily sessions compared to vehicle-treated controls. selleckchem.com This improvement in task acquisition was dose-dependent and was not attributable to changes in motor ability, as swim speeds were equivalent between treated and control groups. researchgate.net Furthermore, SB-271046 also enhanced task recall, as evidenced by significant increases in searching the target quadrant on post-training days. selleckchem.com In aged mice, SB-271046 reversed deficits in non-spatial recognition memory and working memory. researchgate.net

The influence of SB-271046 extends to memory associated with aversive events. In a conditioned emotion response paradigm, a measure of contextual fear memory, post-training administration of SB-271046 on its own had little effect. nottingham.ac.uk However, it was effective in reversing memory impairments induced by scopolamine and MK-801 in this task. nih.govnottingham.ac.uk This suggests that while SB-271046 may not enhance fear memory under normal conditions, it can restore deficits in the consolidation of fear-related memories caused by neurotransmitter system disruption. nih.govnih.gov Some studies, however, failed to observe an effect of SB-271046 in reversing scopolamine-induced deficits in contextual fear conditioning. unav.edudoi.org

Application in Seizure and Epileptic Disorders

Beyond its cognitive effects, SB-271046 has demonstrated notable anticonvulsant properties in preclinical models.

SB-271046 has been shown to produce a significant increase in the seizure threshold in the rat maximal electroshock seizure threshold (MEST) test over a wide dose range. selleckchem.comnih.govnih.gov The minimum effective oral dose was found to be less than or equal to 0.1 mg/kg. nih.govnih.gov The peak anticonvulsant effect was observed at 4 hours post-administration, with a rapid onset of action. selleckchem.comnih.gov This anticonvulsant activity correlated well with the blood and brain concentrations of the compound. selleckchem.comnih.govnih.gov Importantly, even at high doses, SB-271046 did not impair motor coordination, suggesting that its anticonvulsant properties are not a result of generalized depressant effects. nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Efficacy | Increases seizure threshold over a wide dose range. | selleckchem.comnih.govnih.gov |

| Minimum Effective Dose (p.o.) | ≤ 0.1 mg/kg. | nih.govnih.gov |

| Time to Maximum Effect | 4 hours post-dose. | selleckchem.comnih.gov |

| Motor Coordination | No impairment observed. | nih.gov |

Investigation in Affective and Psychotic Disorders

The preclinical assessment of SB-271046 has centered on its potential to modulate behaviors relevant to human affective and psychotic disorders. Animal models that mimic certain aspects of these conditions are instrumental in elucidating the compound's pharmacological profile and therapeutic possibilities.

Animal models of depression are crucial for the initial screening and characterization of potential antidepressant compounds. These models often involve inducing a state of behavioral despair or anhedonia, core symptoms of depressive disorders.

One key study investigated the effects of SB-271046 in a mouse model where depressive-like behavior was induced by the subchronic administration of ketamine. In this model, repeated ketamine administration alone was observed to increase the immobility time of the animals in both the forced swimming test (FST) and the tail-suspension test (TST), behaviors interpreted as signs of behavioral despair. The administration of SB-271046, at a dose of 10 mg/kg, was found to elicit a significant antidepressant-like effect, reducing the immobility time in both the FST and TST. This suggests that 5-HT6 receptor antagonism may play a role in modulating mood and could be a potential therapeutic target for depression.

| Model | Inducing Agent | Compound | Dose (mg/kg) | Effect on Immobility |

|---|---|---|---|---|

| Forced Swimming Test (FST) | Subchronic Ketamine | SB-271046 | 10 | Significant Reduction |

| Tail-Suspension Test (TST) | Subchronic Ketamine | SB-271046 | 10 | Significant Reduction |

Schizophrenia is a multifaceted disorder characterized by positive, negative, and cognitive symptoms. Preclinical research often utilizes pharmacological models to induce behaviors analogous to these symptoms in animals.

SB-271046 has been evaluated in models relevant to the positive symptoms of schizophrenia, particularly in the prepulse inhibition (PPI) of the startle response. PPI is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger startling stimulus, and deficits in PPI are observed in schizophrenic patients. Research has shown that SB-271046 can dose-dependently normalize the disruption of PPI induced by the psychostimulant D-amphetamine researchgate.net. However, the same study found that SB-271046 did not reverse the PPI deficits induced by phencyclidine (PCP), another pharmacological agent used to model schizophrenia-like symptoms researchgate.net. Furthermore, a separate investigation reported that SB-271046 was unable to attenuate the PPI deficits induced by ketamine.

Cognitive impairment is a core feature of schizophrenia, and there is significant interest in developing compounds that can address these deficits. While 5-HT6 receptor antagonists, in general, are being explored for their potential cognitive-enhancing properties, specific data on SB-271046 in animal models of cognitive dysfunction in schizophrenia, such as the novel object recognition test or the Morris water maze, are limited in the currently available literature. However, it has been noted that administration of SB-271046 can lead to a significant increase in the levels of glutamate (B1630785) and aspartate in the frontal cortex, which has been suggested as a potential mechanism for treating cognitive dysfunction.

| Inducing Agent | Compound | Effect on PPI Deficit |

|---|---|---|

| D-amphetamine | SB-271046 | Normalized (Dose-dependent) researchgate.net |

| Phencyclidine (PCP) | SB-271046 | No Reversal researchgate.net |

| Ketamine | SB-271046 | No Attenuation |

Animal models of anxiety, such as the elevated plus maze and the Vogel conflict test, are employed to assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) potential of pharmacological agents.

| Model | Agonist | Effect of Agonist | Effect of SB-271046 on Agonist's Action |

|---|---|---|---|

| Elevated Plus Maze | EMD 386088 | Anxiolytic-like | Blocked Anxiolytic Effect |

| Vogel Conflict Test | EMD 386088 | Anxiolytic-like | Blocked Anxiolytic Effect |

Structure Activity Relationship Sar and Analog Development of Sb 271046

Early SAR Studies and Lead Optimization of 5-HT6 Antagonists

SB-271046 emerged as one of the pioneering selective 5-HT6 receptor antagonists. Its discovery originated from a high-throughput screening of the SmithKline Beecham Compound Bank, employing cloned 5-HT6 receptors as a target. wikipedia.org Through iterative structure-activity relationship (SAR) studies, an initial lead compound was systematically optimized, culminating in the identification of SB-271046. wikipedia.org

In in vitro assays, SB-271046 demonstrated potent and selective antagonism of the 5-HT6 receptor. wikipedia.orgmedchemexpress.comtocris.comrndsystems.com Specifically, it exhibited pKi values ranging from 8.92 to 9.09 for the 5-HT6 receptor across different species (rat, pig, human). medchemexpress.commedchemexpress.comtocris.com A key characteristic of SB-271046 was its remarkable selectivity, showing over 200-fold preference for the 5-HT6 receptor compared to 55 other receptors, enzymes, and ion channels. medchemexpress.comtocris.comrndsystems.comcaymanchem.com Functionally, SB-271046 competitively antagonized 5-HT-induced stimulation of adenylyl cyclase activity, with a reported pA2 of 8.71. medchemexpress.commedchemexpress.com

Beyond its in vitro profile, SB-271046 also displayed good oral bioavailability in vivo. wikipedia.org Research indicated that SB-271046 increased extracellular levels of excitatory amino acid neurotransmitters such as glutamate (B1630785) and aspartate in the frontal cortex. tocris.comrndsystems.comcaymanchem.com Despite these promising attributes, a significant limitation of SB-271046 was its poor penetration across the blood-brain barrier (BBB). wikipedia.org This deficiency highlighted a critical need for further medicinal chemistry efforts to develop analogs with improved central nervous system (CNS) exposure.

The binding affinity and selectivity of SB-271046 are summarized in the table below:

| Receptor Target | pKi Value (SB-271046) | Selectivity (vs. 5-HT6) | Reference |

| 5-HT6 (human) | 8.81 | - | medchemexpress.com |

| 5-HT6 (rat) | 9.02 | - | medchemexpress.com |

| 5-HT6 (pig) | 8.55 | - | medchemexpress.com |

| 5-HT1D | 6.55 | >200-fold | medchemexpress.comtocris.com |

| 5-HT1A | 6.35 | >200-fold | medchemexpress.comtocris.com |

| D3 | 6.27 | >200-fold | medchemexpress.comtocris.com |

| 5-HT1B | 6.05 | >200-fold | medchemexpress.comtocris.com |

| 5-HT1F | 5.95 | >200-fold | medchemexpress.comtocris.com |

| α1B | 5.76 | >200-fold | medchemexpress.comtocris.com |

| 5-HT2C | 5.73 | >200-fold | medchemexpress.comtocris.com |

| 5-HT2A | 5.62 | >200-fold | medchemexpress.comtocris.com |

| D2 | 5.55 | >200-fold | medchemexpress.comtocris.com |

| 5-HT2B | 5.41 | >200-fold | medchemexpress.comtocris.com |

| 5-HT7 | 5.39 | >200-fold | medchemexpress.comtocris.com |

| 5-HT4 | 5.27 | >200-fold | medchemexpress.comtocris.com |

| 5-HT1E | < 4.99 | >200-fold | medchemexpress.comtocris.com |

(Note: In an interactive environment, this table would allow for sorting and filtering based on column headers.)

Strategies for Enhancing Blood-Brain Barrier Penetration in Related Compounds

The limited blood-brain barrier (BBB) penetration of SB-271046 spurred further structure-activity relationship (SAR) investigations aimed at developing 5-HT6 antagonists with improved CNS access. wikipedia.org This ongoing research successfully led to the identification of next-generation compounds, such as SB-357134 and SB-399885, which are characterized by their brain-penetrant properties. wikipedia.orgrndsystems.comwikipedia.orgmolnova.comtocris.comsigmaaldrich.commedchemexpress.com

While specific detailed strategies for enhancing BBB penetration for these particular compounds are not explicitly outlined in the provided search results, general medicinal chemistry approaches often involve careful modulation of physicochemical properties. Key considerations typically include optimizing lipophilicity (logP), controlling molecular weight to remain below thresholds for passive diffusion, and designing compounds to avoid active efflux by transporters like P-glycoprotein (P-gp). The successful development of brain-penetrant analogs like SB-357134 and SB-399885 indicates that effective structural modifications were implemented to overcome the CNS permeability challenges observed with SB-271046.

Development and Characterization of Next-Generation Analogs (e.g., SB-357134, SB-399885)

Following the initial success and subsequent challenges with SB-271046, significant efforts were directed towards developing improved 5-HT6 receptor antagonists with enhanced CNS penetration and optimized pharmacological profiles. This led to the discovery and characterization of compounds such as SB-357134 and SB-399885. wikipedia.org

SB-357134 SB-357134 is a potent, selective, orally active, and brain-penetrant 5-HT6 receptor antagonist. wikipedia.orgmolnova.commedchemexpress.com Its pKi value for the 5-HT6 receptor is reported as 8.5. molnova.com This analog demonstrates a high degree of selectivity, exhibiting approximately 1300-fold selectivity over 13 other 5-HT receptor subtypes. molnova.com In functional studies, SB-357134 inhibits 5-HT-stimulated cAMP accumulation with a pA2 of 7.63. molnova.com Beyond its receptor affinity, SB-357134 has been shown to increase high KCl-stimulated acetylcholine (B1216132) release in in vitro rat cortical and striatal slices. en-journal.org Furthermore, it is reported to induce glutamate release via AMPA receptors, which subsequently modulate dopamine (B1211576) efflux. if-pan.krakow.pl

SB-399885 SB-399885 represents another significant advancement in 5-HT6 antagonist development, characterized by its potency, selectivity, brain penetrability, and oral activity. rndsystems.comtocris.comsigmaaldrich.comwikipedia.orgnih.govbio-techne.comresearchgate.netncats.io It exhibits high affinity for human recombinant and native 5-HT6 receptors, with pKi values of 9.11, 8.81, and 9.02 for human recombinant, native rat, and native human 5-HT6 receptors, respectively. rndsystems.comtocris.comsigmaaldrich.comnih.govbio-techne.comresearchgate.net Similar to SB-271046, SB-399885 maintains excellent selectivity, displaying over 200-fold preference for the 5-HT6 receptor over a broad panel of other receptors, ion channels, and enzymes. rndsystems.comtocris.comsigmaaldrich.comnih.govbio-techne.comresearchgate.net In vivo studies in rats demonstrated that SB-399885 inhibited [(125)I]SB-258585 binding with an ED50 of 2.0 ± 0.24 mg/kg orally. nih.gov Microdialysis studies in the rat medial prefrontal cortex revealed that acute administration of SB-399885 significantly increased extracellular acetylcholine levels. nih.gov It has also been shown to increase extracellular levels of noradrenaline, dopamine, and glutamate. researchgate.net

The key pharmacological data for SB-357134 and SB-399885 are summarized below:

| Compound | Receptor Affinity (pKi) | Selectivity (vs. 5-HT6) | CNS Penetration | Reference |

| SB-357134 | 8.5 | ~1300-fold | Brain-penetrant | molnova.commedchemexpress.com |

| SB-399885 | 9.11 (human recombinant) | >200-fold | Brain-penetrant | rndsystems.comnih.gov |

| 8.81 (native rat) | rndsystems.comnih.gov | |||

| 9.02 (native human) | rndsystems.comnih.gov |

(Note: In an interactive environment, this table would allow for sorting and filtering based on column headers.)

Medicinal Chemistry Approaches to Novel 5-HT6 Receptor Ligands

Medicinal chemistry efforts aimed at developing novel 5-HT6 receptor ligands have employed various strategies, building upon the insights gained from early compounds like SB-271046 and its subsequent analogs. A predominant structural motif observed among compounds with 5-HT6 receptor antagonist properties is the sulfone or sulfonamide structure. portico.org

The initial discovery of selective 5-HT6 antagonists often relied on high-throughput screening of compound libraries. wikipedia.org Following hit identification, extensive lead optimization through detailed SAR studies becomes paramount. This iterative process involves systematic modifications to the chemical structure to improve key pharmacological parameters such as affinity, selectivity, metabolic stability, and crucially, blood-brain barrier penetration. wikipedia.orgresearchgate.net

Modern medicinal chemistry approaches increasingly integrate computational methods. Computer-aided drug design, including pharmacophore-based and structure-based approaches, is utilized. acs.org Docking studies, often to homologous models of the 5-HT6 receptor, aid in understanding ligand-receptor interactions and guiding the design of new chemical entities. acs.org

The overarching goal of these medicinal chemistry endeavors is to identify and optimize compounds that are not only potent and selective 5-HT6 receptor ligands but also possess favorable pharmacokinetic properties, particularly good CNS penetrability. The design of these agents often targets the modulation of neurotransmitter systems, aiming to enhance levels of glutamate, aspartate, dopamine, noradrenaline, and acetylcholine in relevant brain regions, which are implicated in cognitive function. wikipedia.orgtocris.comrndsystems.comcaymanchem.comen-journal.orgif-pan.krakow.plnih.govresearchgate.net Furthermore, considerations for metabolic stability and potential hepatotoxicity are integrated early in the design and evaluation phases to ensure the development of safe and effective therapeutic candidates. acs.org

Methodological Approaches in Sb 271046 Research

In Vitro Experimental Models

In vitro studies employing SB-271046 have been crucial for characterizing its interaction with the 5-HT6 receptor and elucidating its cellular mechanisms of action. These models provide controlled environments to assess receptor binding affinity and functional modulation.

Cell Culture Systems for Receptor Expression and Assays

Human 5-HT6 serotonin (B10506) receptors have been stably expressed in HeLa cells for in vitro research involving SB-271046. nih.govnih.govsigmaaldrich.com These cell culture systems serve as a reliable source for conducting various assays, including radioligand binding and functional studies, allowing for the characterization of SB-271046's interaction with the human 5-HT6 receptor in a controlled environment. nih.govnih.gov

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of SB-271046 for the 5-HT6 receptor. SB-271046 has been shown to potently displace established radioligands from 5-HT6 receptors. nih.govsigmaaldrich.comportico.org

Commonly used radioligands include [3H]-LSD (d-lysergic acid diethylamide) and [125I]-SB-258585 . nih.govnih.govsigmaaldrich.comportico.orginvivochem.cominvivochem.comnih.gov In studies using human 5-HT6 receptors recombinantly expressed in HeLa cells, SB-271046 exhibited high affinity, displacing [3H]-LSD with a pKi of 8.92 and [125I]-SB-258585 with a pKi of 9.09. nih.govsigmaaldrich.com

Beyond recombinant systems, SB-271046 also demonstrated potent displacement of [125I]-SB-258585 from 5-HT6 receptors in native brain tissues. This includes human caudate putamen (pKi 8.81), rat striatum (pKi 9.02), and pig striatum (pKi 8.55). nih.govsigmaaldrich.comportico.orgnih.govmedchemexpress.comselleckchem.comselleckchem.com The similar pKi values across different species and tissues suggest a lack of significant species differences in the 5-HT6 receptor for this ligand. nih.gov SB-271046 has demonstrated over 200-fold selectivity for the 5-HT6 receptor compared to 55 other receptors, binding sites, and ion channels. nih.govsigmaaldrich.commedchemexpress.comselleckchem.comtocris.commedchemexpress.comrndsystems.com

Table 1: SB-271046 Affinity in Radioligand Binding Assays

| Radioligand | Receptor Source | pKi Value | Citation |

| [3H]-LSD | Human 5-HT6 (HeLa cells) | 8.92 | nih.govsigmaaldrich.com |

| [125I]-SB-258585 | Human 5-HT6 (HeLa cells) | 9.09 | nih.govsigmaaldrich.com |

| [125I]-SB-258585 | Human Caudate Putamen | 8.81 | nih.govsigmaaldrich.comselleckchem.comselleckchem.com |

| [125I]-SB-258585 | Rat Striatum | 9.02 | nih.govsigmaaldrich.comselleckchem.comselleckchem.com |

| [125I]-SB-258585 | Pig Striatum | 8.55 | nih.govsigmaaldrich.comselleckchem.comselleckchem.com |

Functional Cellular Assays

Functional cellular assays are employed to assess the pharmacological activity of SB-271046 beyond simple receptor binding. A key functional assay involves monitoring adenylyl cyclase activity . nih.govportico.orgmedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comnih.govncats.ioneurotransmitter.net

In human 5-HT6 receptors, SB-271046 competitively antagonized 5-HT-induced stimulation of adenylyl cyclase activity. nih.govmedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com This antagonism was characterized by a pA2 value of 8.71, which aligns well with its radioligand binding affinity for the 5-HT6 receptor. nih.govmedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com The compound demonstrated competitive antagonism, shifting the 5-HT concentration-response curve to the right in a concentration-dependent manner without suppressing the maximal response. nih.gov Schild plot analysis of this data yielded a correlation coefficient of 0.99 and a slope of 1.04, further supporting its competitive antagonism. nih.gov SB-271046 showed no evidence of intrinsic activity in this system, indicating its role as an antagonist rather than an agonist. nih.gov

In Vivo Animal Models and Techniques

In vivo animal models are crucial for understanding the effects of SB-271046 on complex brain functions and behaviors, providing insights into its potential central nervous system activity.

Behavioral Neuroscience Paradigms

Behavioral neuroscience paradigms are used to evaluate the impact of SB-271046 on various cognitive and neurological functions in live animals.

Rat Maximal Electroshock Seizure Threshold (MEST) Test: This test is used to assess anticonvulsant activity. SB-271046 produced an increase in seizure threshold over a wide dose range in the rat MEST test. nih.govsigmaaldrich.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comneurotransmitter.net A minimum effective dose of ≤0.1 mg/kg was observed, with a maximum effect achieved 4 hours post-dose. nih.govsigmaaldrich.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com At 10 mg/kg, SB-271046 showed a rapid onset of action (≤30 min) and maintained activity for at least 21 hours. nih.gov The anticonvulsant activity correlated with blood concentrations (EC50 of 0.16 μM) and brain concentrations (0.01–0.04 μM at Cmax). nih.govsigmaaldrich.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comneurotransmitter.net

Morris Water Maze: This task is widely used to evaluate spatial learning and memory, which are hippocampus-dependent functions. nih.govoncotarget.comstanford.edunih.gov Subchronic treatment with SB-271046 has been shown to improve acquisition in the Morris Water Maze in unimpaired rats, while acute treatment improved retention. nih.gov In an Alzheimer's disease mouse model, SB-271046 administration rescued learning and memory deficits, as evidenced by improved escape latency during acquisition training and increased time spent in the target quadrant during probe tests. oncotarget.com

Novel Object Discrimination (Novel Object Recognition): The Novel Object Recognition (NOR) task assesses recognition memory by observing a rodent's spontaneous tendency to explore novel objects more than familiar ones. stanford.eduimrpress.com While specific detailed findings for SB-271046 in NOR were not extensively detailed in the provided snippets, the NOR task is a common paradigm for studying cognitive impairments in which 5-HT6 receptor antagonists are investigated. imrpress.comresearchgate.net

Contextual Fear Conditioning: This task is a form of associative learning used to study episodic learning and memory, where spatial representation is crucial for remembering an aversive context. stanford.edunih.govresearchgate.net Studies have investigated the effects of 5-HT6 receptor antagonists, including SB-271046, on scopolamine-induced deficits in contextual fear conditioning, with some studies failing to detect effects on acquisition but others showing improvements in learning and memory impairments in epileptic models. nih.govresearchgate.net

Table 2: Behavioral Effects of SB-271046 in Animal Models

| Behavioral Paradigm | Animal Model | Key Findings | Citation |

| Maximal Electroshock Seizure Threshold (MEST) Test | Rat | Increased seizure threshold (minimum effective dose ≤0.1 mg/kg; maximum effect at 4h post-dose; activity maintained for ≥21h). EC50 = 0.16 μM (blood). | nih.govsigmaaldrich.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comneurotransmitter.net |

| Morris Water Maze | Rat (unimpaired) | Subchronic treatment improved acquisition; acute treatment improved retention. | nih.gov |

| Morris Water Maze | AD mouse model (Aβ1-42 infused) | Rescued learning and memory deficits (slower escape latency, increased time in target quadrant). | oncotarget.com |

| Contextual Fear Conditioning | Rat (epileptic model) | Reversed associated learning and memory impairments. | researchgate.net |

Microdialysis for Neurotransmitter Monitoring in Specific Brain Regions

In vivo microdialysis is a technique used to monitor extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of compounds like SB-271046. nih.govneurotransmitter.neten-journal.orgfrontiersin.orgnih.govoatext.com

SB-271046 has been evaluated for its effects on basal neurotransmitter release in various brain regions in rats. nih.govneurotransmitter.netnih.gov

Frontal Cortex: SB-271046 produced significant increases in extracellular glutamate (B1630785) (up to 3-fold) and aspartate (up to 2-fold) levels in the frontal cortex. selleckchem.comrndsystems.comnih.govncats.ioen-journal.orgnih.gov These effects were dependent on tetrodotoxin, indicating a neuronal origin, but were unaffected by the muscarinic antagonist atropine. nih.gov SB-271046 also increased extracellular dopamine (B1211576) and noradrenaline concentrations in the medial prefrontal cortex. wikipedia.orgncats.ioen-journal.org Basal levels of 5-HT were not altered. nih.gov

Hippocampus: Similar to the frontal cortex, SB-271046 led to increases in extracellular glutamate levels (up to 2-fold) in the dorsal hippocampus. selleckchem.comnih.govncats.ioneurotransmitter.neten-journal.org It also increased acetylcholine (B1216132) release in the hippocampus. mdpi.com SB-271046 was found to increase synaptic-glutamate-related synaptic potentials mediated by NMDARs and non-NMDARs without affecting glutamate release. mdpi.com It did not change basal levels of dopamine, norepinephrine (B1679862), or 5-HT in the hippocampus. nih.govneurotransmitter.net

Striatum: In contrast to the frontal cortex and hippocampus, SB-271046 produced no change in basal levels of dopamine (DA) , norepinephrine (NE) , 5-HT , glutamate , or aspartate in the striatum. nih.govneurotransmitter.netnih.gov

Table 3: Neurotransmitter Modulation by SB-271046 via Microdialysis

| Brain Region | Neurotransmitter | Observed Effect | Citation |

| Frontal Cortex | Glutamate | Increased (up to 3-fold) | selleckchem.comrndsystems.comnih.govncats.ioen-journal.orgnih.gov |

| Frontal Cortex | Aspartate | Increased (up to 2-fold) | rndsystems.comnih.gov |

| Frontal Cortex | Dopamine (DA) | Increased | wikipedia.orgncats.ioen-journal.org |

| Frontal Cortex | Noradrenaline (NE) | Increased | wikipedia.orgncats.ioen-journal.org |

| Frontal Cortex | 5-HT | No change | nih.govneurotransmitter.netnih.gov |

| Hippocampus | Glutamate | Increased (up to 2-fold) | selleckchem.comnih.govncats.ioneurotransmitter.neten-journal.org |

| Hippocampus | Acetylcholine | Increased | mdpi.com |

| Hippocampus | Dopamine (DA) | No change | nih.govneurotransmitter.net |

| Hippocampus | Noradrenaline (NE) | No change | nih.govneurotransmitter.net |

| Hippocampus | 5-HT | No change | nih.govneurotransmitter.net |

| Striatum | Dopamine (DA) | No change | nih.govneurotransmitter.netnih.gov |

| Striatum | Noradrenaline (NE) | No change | nih.govneurotransmitter.netnih.gov |

| Striatum | 5-HT | No change | nih.govneurotransmitter.netnih.gov |

| Striatum | Glutamate | No change | nih.govneurotransmitter.netnih.gov |

| Striatum | Aspartate | No change | nih.govneurotransmitter.netnih.gov |

Q & A

What experimental models are most suitable for evaluating SB 271046's selectivity as a 5-HT6 receptor antagonist?

Basic Research Question

this compound’s selectivity is quantified using radioligand binding assays across species (rat, pig, human 5-HT6 receptors) and compared against 55+ off-target receptors, enzymes, and ion channels. Key steps include:

- Species-Specific Assays : Measure pKi values (e.g., 9.02 in rats, 8.55 in pigs, 8.81 in humans) to assess interspecies variability in receptor affinity .

- Selectivity Screening : Use competitive binding assays at concentrations ≥200-fold higher than the 5-HT6 Ki to confirm minimal off-target activity .

- Functional Assays : Validate antagonism via cAMP modulation in transfected cell lines (e.g., HEK293) to confirm mechanistic specificity .

How do methodological variations in neurotransmitter measurement (e.g., microdialysis) impact observed changes in cortical aspartate/glutamate levels induced by this compound?

Advanced Research Question

Microdialysis protocols must account for temporal resolution, probe placement (e.g., frontal cortex), and calibration against baseline levels:

- Temporal Sampling : Frequent sampling (e.g., every 10–20 minutes) captures this compound’s peak effect on extracellular aspartate/glutamate (EC50: 0.16 μM) .

- Control for Confounders : Include vehicle controls and normalize data to baseline to isolate drug-induced changes from circadian fluctuations .

- Analytical Validation : Pair HPLC with electrochemical detection to ensure sensitivity for low-concentration neurotransmitters .

What statistical approaches resolve contradictions in this compound’s anticonvulsant efficacy across preclinical seizure models?

Advanced Research Question

Discrepancies in efficacy (e.g., EC50 variability) may stem from model-specific pathophysiology. Mitigate this by:

- Model Stratification : Compare this compound’s effects in acute (e.g., pentylenetetrazole-induced) vs. chronic (e.g., kindling) seizure models using ANOVA with post-hoc Tukey tests .

- Dose-Response Meta-Analysis : Pool data from studies with standardized dosing (e.g., 1–50 mg/kg oral) to identify nonlinear efficacy trends .

- Power Analysis : Ensure sample sizes (n ≥ 8/group) to detect ≥30% differences in seizure latency .

How can researchers optimize pharmacokinetic (PK) protocols for this compound to balance blood-brain barrier (BBB) penetration and systemic exposure?

Advanced Research Question

Despite poor BBB penetration, this compound’s nootropic effects suggest partial CNS activity. Optimization strategies include:

- Formulation Adjustments : Use prodrugs or lipid-based carriers to enhance BBB transit while monitoring plasma stability via LC-MS .

- Time-Course Studies : Measure brain/plasma ratios at multiple timepoints (e.g., 0.5–24 hrs post-dose) to identify optimal sampling windows .

- PK/PD Modeling : Link plasma concentrations to cortical neurotransmitter changes using nonlinear mixed-effects models (NONMEM) .

What in vitro assays best predict this compound’s in vivo receptor occupancy and therapeutic potential?

Basic Research Question

Prioritize assays that correlate in vitro affinity with functional outcomes:

- Receptor Occupancy Calculations : Use Cheng-Prusoff equations to estimate in vivo occupancy from pKi and free plasma concentrations .

- Ex Vivo Autoradiography : Validate target engagement in brain sections post-administration .

- Behavioral Correlates : Pair receptor occupancy data with cognitive tests (e.g., novel object recognition) to establish therapeutic thresholds .

How should researchers address interspecies differences in this compound metabolism when extrapolating preclinical data to humans?

Advanced Research Question

Metabolic profiling reduces translational gaps:

- Liver Microsome Assays : Compare phase I/II metabolism rates across species (e.g., human vs. rat CYP450 isoforms) .

- Metabolite Identification : Use high-resolution mass spectrometry to detect species-specific metabolites impacting efficacy/toxicity .

- Allometric Scaling : Apply physiologically based PK (PBPK) models to predict human dosing from preclinical data .

What controls are essential for ensuring reproducibility in this compound’s in vitro binding assays?

Basic Research Question

Robust controls minimize variability:

- Reference Ligands : Include known 5-HT6 antagonists (e.g., clozapine) to validate assay conditions .

- Membrane Homogenate Quality : Standardize protein concentration (e.g., 0.2–0.5 mg/mL) and storage (-80°C) to preserve receptor integrity .

- Nonspecific Binding : Measure radioligand binding in the presence of excess cold ligand (e.g., 10 μM serotonin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.